Cas no 2680747-77-5 (benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate)

ベンジル N-(1-メチル-4-ニトロ-1H-イミダゾール-5-イル)カルバメートは、有機合成中間体として重要な化合物です。特に、医薬品や農薬の合成において、イミダゾール骨格を有する活性物質の前駆体として利用されます。本製品の特徴として、高い純度と安定性が挙げられ、精密な反応条件下でも優れた反応性を示します。ニトロ基とカルバメート基の存在により、多様な官能基変換が可能であり、複雑な分子構築に有用です。取り扱いにおいては、適切な保護具の使用が推奨されますが、標準的な実験室環境で安全に使用できます。

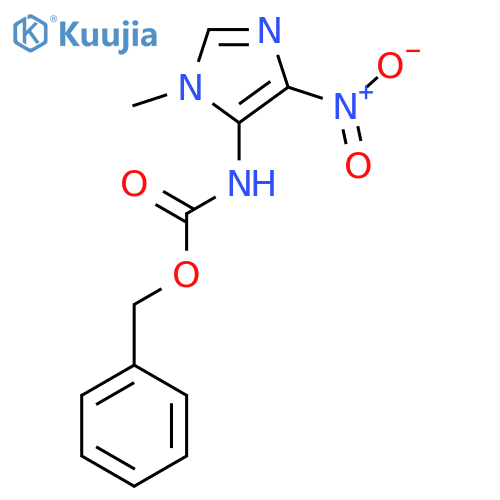

2680747-77-5 structure

商品名:benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680747-77-5

- benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate

- EN300-28284735

-

- インチ: 1S/C12H12N4O4/c1-15-8-13-10(16(18)19)11(15)14-12(17)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)

- InChIKey: WKYNCPVYGXUCTR-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C([N+](=O)[O-])N=CN1C)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 276.08585488g/mol

- どういたいしつりょう: 276.08585488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 102Ų

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28284735-2.5g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28284735-0.1g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28284735-1.0g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28284735-0.25g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28284735-0.5g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28284735-5.0g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28284735-10.0g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28284735-0.05g |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |

2680747-77-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 |

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2680747-77-5 (benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量